ethyl 5-amino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic building block . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . The empirical formula is C6H9N3O2 .
Molecular Structure Analysis
The molecular structure of ethyl 5-amino-1H-pyrazole-4-carboxylate can be represented as C6H9N3O2 . The molecular weight is 155.15 .Chemical Reactions Analysis
Ethyl 5-amino-1H-pyrazole-4-carboxylate may be used as an internal standard for the GC-MS determination of etomidate . It is also used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .Physical And Chemical Properties Analysis
Ethyl 5-amino-1H-pyrazole-4-carboxylate has a molecular weight of 169.1811 . It is a solid at room temperature . The InChI code is 1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) .Scientific Research Applications
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Organic and Medicinal Chemistry
- Ethyl 5-amino-1H-pyrazole-4-carboxylate is a type of 5-amino-pyrazole, which are known to be potent reagents in organic and medicinal synthesis .
- These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- The outcomes of these applications are the production of a wide variety of organic molecules with versatile functionalities .
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Pharmaceutics and Medicinal Chemistry
- 5-amino-pyrazoles, including ethyl 5-amino-1H-pyrazole-4-carboxylate, are similar to biologically active compounds and have diverse applications in the field of pharmaceutics and medicinal chemistry .
- They are used in the synthesis of various drugs and functional materials .
- The methods of application typically involve various synthetic transformations .
- The outcomes include the production of novel and applicable heterocyclic compounds .
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Synthesis of Isoxazole Derivatives
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Synthesis of Herbicides
- Ethyl pyrazole-4-carboxylate, a similar compound to ethyl 5-amino-1H-pyrazole-4-carboxylate, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
- These compounds are used as herbicides .
- The methods of application typically involve organic synthesis .
- The outcomes include the production of these herbicides .
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Synthesis of Polymers
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Synthesis of Dyes
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Synthesis of Unique Chemicals
- Ethyl 5-amino-1H-pyrazole-4-carboxylate is provided by some chemical companies like Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- The methods of application typically involve various synthetic transformations .
- The outcomes include the production of novel and applicable heterocyclic compounds .
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Synthesis of Nitrogen-Based Heterocycles
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Synthesis of Functional Materials
- Nitrogen-containing aromatic heterocycles, such as 5-amino-pyrazoles, are common motifs in a wide range of synthesized functional materials .
- The methods of application typically involve various synthetic transformations .
- The outcomes include the production of novel and applicable heterocyclic compounds .
Safety And Hazards
Ethyl 5-amino-1H-pyrazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment is recommended when handling this chemical .
properties
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
CAS RN |
6994-25-8, 1260243-04-6 | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6994-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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